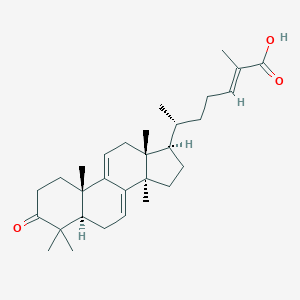

ganoderic acid S

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-YAMUFALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316818 | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104759-35-5 | |

| Record name | Ganoderic acid S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Ganoderic Acid S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid S is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the extensive family of ganoderic acids, its complex structure necessitates a multi-faceted analytical approach for complete chemical characterization. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the chemical structure of this compound, including its isolation, purification, and spectroscopic analysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a fungus highly esteemed in traditional medicine, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the ganoderic acids, a class of highly oxygenated lanostane triterpenoids, have garnered significant scientific interest due to their potential therapeutic properties. The intricate and often similar structures of these compounds present a considerable challenge in their isolation and characterization.

This compound, with the molecular formula C₃₀H₄₄O₃, is one such triterpenoid isolated from the mycelia of G. lucidum.[1] Its structural elucidation relies on a combination of advanced chromatographic and spectroscopic techniques. This guide details the key experimental procedures and data interpretation involved in confirming its chemical architecture.

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum mycelia is a multi-step process designed to separate it from a complex mixture of other triterpenoids and cellular components.

Experimental Protocol: Extraction and Preliminary Separation

-

Source Material : Mycelia of G. lucidum are obtained through fermentation.

-

Extraction : The dried and powdered mycelia are subjected to extraction with 95% ethanol at an elevated temperature (e.g., 80°C), typically performed multiple times to ensure exhaustive extraction.[2] The ethanolic extracts are then combined and concentrated under reduced pressure.

-

Solvent Partitioning : The crude extract is further partitioned using solvents of varying polarity, such as petroleum ether, to remove non-polar impurities.

-

Column Chromatography : The resulting extract is subjected to silica gel column chromatography, eluting with a gradient solvent system (e.g., chloroform/acetone) to fractionate the components based on polarity.[2]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a key technique for the preparative isolation of this compound.

-

Instrumentation : A preparative HSCCC instrument is used.

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. For the separation of this compound, a system such as n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 6:10:8:4.5, v/v/v/v) has been shown to be effective.

-

Procedure : The crude sample enriched with this compound is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC instrument is filled with the stationary phase, and the sample solution is injected. The mobile phase is then pumped through the column at a specific flow rate, and the effluent is monitored by UV detection.

-

Recycling Elution : To enhance separation efficiency, a recycling elution mode can be employed, where the eluate containing the target compound is passed through the column multiple times.

-

Fraction Collection and Analysis : Fractions are collected based on the chromatogram, and the purity of this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as clues to its structure through fragmentation patterns.

Experimental Protocol: LC-MS Analysis

-

Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with an ion-trap analyzer and an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, is utilized.

-

Chromatographic Separation : The purified compound is injected into an HPLC system, typically with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid) is commonly used.

-

Mass Analysis : The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula.

Quantitative Data: Mass Spectrometry of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₃ | [1] |

| Molecular Weight | 452.7 g/mol | [1] |

| Ionization Mode | ESI/APCI | |

| Molecular Ion [M+H]⁺ | m/z 453.3 | |

| Molecular Ion [M-H]⁻ | m/z 451.3 | |

| Key Fragments | Analysis of tandem MS (MS/MS) data reveals characteristic losses, such as the loss of water (H₂O) and cleavage of the side chain, which are indicative of the lanostane skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals and to establish the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : A purified sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅.

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments : A standard suite of NMR experiments is performed:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations (C-C-H), which are crucial for connecting different parts of the molecule.

-

Quantitative Data: ¹H and ¹³C NMR of this compound

Note: The following data is illustrative and based on the known structure of this compound and typical chemical shifts for lanostane triterpenoids. The definitive data would be found in the primary literature reporting its isolation.

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 1 | 35.8 | |

| 2 | 34.2 | |

| 3 | 218.4 | - |

| 4 | 47.3 | |

| 5 | 51.2 | |

| ... | ... | ... |

| 18 | 16.5 | |

| 19 | 19.1 | |

| 21 | 18.7 | |

| ... | ... | ... |

| 26 | 172.1 | - |

| 27 | 12.8 | |

| ... | ... | ... |

| 30 | 28.0 |

This table would be populated with the full assignment of all 30 carbons and their attached protons from the experimental data.

References

Ganoderic Acid S: A Spectroscopic and Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and biological activity of ganoderic acid S, a lanostane-type triterpenoid isolated from Ganoderma lucidum. This document summarizes the available mass spectrometry and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and visualizes its known signaling pathway.

Spectroscopic Data

This compound is a C30 triterpenoid with the molecular formula C₃₀H₄₄O₃ and a monoisotopic mass of 452.32904526 Da. While its isolation and structural confirmation via NMR and mass spectrometry are documented, a complete, publicly available, tabulated dataset of its ¹H and ¹³C NMR chemical shifts remains elusive in the reviewed literature. The mass spectrometry data, however, is more readily characterized.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a key technique for the identification of ganoderic acids. For this compound, the following mass spectrometric characteristics have been reported:

| Ion | m/z (Da) |

| [M+H]⁺ | 453.3363 |

| [M+Na]⁺ | 475.3182 |

| Exact Mass | 452.3290 |

Note: The exact mass is calculated from the molecular formula C₃₀H₄₄O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Despite extensive searches, a complete and tabulated set of ¹H and ¹³C NMR spectroscopic data for this compound could not be located in the publicly available scientific literature. The primary reference identifying the structure of this compound via NMR, a 2018 publication by Feng et al. in Biomedical Chromatography, does not have its full text or supplementary data readily accessible. Other publications that have isolated this compound refer to its known spectroscopic data without republishing it.

For professionals requiring this specific data for comparative analysis or structural verification, it is recommended to directly consult the aforementioned primary literature or perform an independent structural elucidation.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the extraction, isolation, and spectroscopic analysis of ganoderic acids, including this compound, from Ganoderma lucidum.

Extraction and Isolation of Ganoderic Acids

A common workflow for the extraction and isolation of ganoderic acids is outlined below. This process typically involves a multi-step extraction and chromatographic purification.

Protocol:

-

Extraction: The dried and powdered mycelia of Ganoderma lucidum are sequentially extracted with ethanol and then petroleum ether to yield a crude triterpene extract.

-

Purification using High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC. A common two-phase solvent system for this separation is n-hexane-ethyl acetate-methanol-water. The recycling elution mode is often employed to improve separation efficiency.

-

Fraction Collection and Analysis: Fractions are collected from the HSCCC separation and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

-

Structural Identification: The chemical structures of the purified compounds are then identified using NMR and MS data.

Spectroscopic Analysis

Mass Spectrometry (MS) Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is typically used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization method for the analysis of ganoderic acids.

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive data on the molecular ion and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: A suite of NMR experiments is performed to fully characterize the structure:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the chemical shifts unambiguously.

-

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in human cervical cancer (HeLa) cells through a mitochondria-mediated pathway.[1][2] This process involves cell cycle arrest and the activation of a cascade of molecular events leading to programmed cell death.

Mechanism of Action:

-

Cell Cycle Arrest: this compound induces cell cycle arrest in the S phase in HeLa cells.[1][2]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

This targeted pro-apoptotic activity highlights the potential of this compound as a subject for further investigation in the development of novel anti-cancer therapies.

References

The Biosynthesis of Ganoderic Acid S in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, are lauded for their diverse and significant pharmacological activities. Among these, Ganoderic Acid S (GA-S) has garnered attention for its potential therapeutic applications, including the induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current research on the enzymatic cascade from the mevalonate pathway to the intricate tailoring of the lanosterol scaffold. This document details the key enzymes involved, presents quantitative data on GA-S accumulation, outlines relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ganoderma lucidum originates from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors.[2] The pathway culminates in the formation of the triterpenoid backbone, lanosterol, which then undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of ganoderic acids.[3][4]

The initial steps of the MVA pathway leading to the synthesis of the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are well-established. The subsequent condensation of these units leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase (LS), marks the crucial step in the formation of the tetracyclic triterpenoid lanosterol, the common precursor to all ganoderic acids.[2]

The conversion of lanosterol to this compound involves a series of specific oxidative reactions that modify the lanosterol core. While the exact sequence and all the enzymes involved are still under investigation, several key cytochrome P450 enzymes have been identified as crucial for the biosynthesis of various ganoderic acids.[5][6][7][8] The structure of this compound features a 3-keto group and a modified side chain, indicating specific oxidation events.[9][10][11]

The proposed biosynthetic pathway from lanosterol to this compound is as follows:

-

Oxidation at C-3: The 3-hydroxyl group of lanosterol is oxidized to a 3-keto group.

-

Side-chain modifications: A series of oxidative events on the lanosterol side chain, likely initiated by cytochrome P450 enzymes, leads to the formation of the carboxylic acid group characteristic of ganoderic acids.

-

Further core modifications: Additional modifications to the ring structure may occur, although the specific modifications leading to the final structure of this compound are not fully elucidated.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The accumulation of this compound varies depending on the developmental stage of Ganoderma lucidum and can be influenced by genetic modifications. The following tables summarize the quantitative data available from published studies.

Table 1: this compound Content during Fruiting Body Development of Ganoderma lucidum

| Developmental Stage | This compound Content (µ g/100 mg dry weight) | Reference |

| Immature Stage | 14.3 | [2] |

| Mature Stage | Lower than immature stage | [2] |

| Primordium | Lower than immature stage | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound from Ganoderma lucidum samples.

Protocol:

-

Sample Preparation: Freeze-dry the Ganoderma lucidum mycelia or fruiting bodies and grind them into a fine powder.

-

Extraction:

-

Suspend a known weight of the dried powder (e.g., 100 mg) in a suitable solvent such as ethanol or methanol.

-

Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant and repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

-

Sample Analysis by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the dried extract in a known volume of the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase typically consisting of acetonitrile and acidified water (e.g., with 0.1% acetic acid).

-

Detect the eluting compounds using a UV detector at a wavelength of approximately 252 nm.[12]

-

Identify and quantify this compound by comparing the retention time and peak area to a standard curve prepared with a purified this compound standard.

-

The following diagram illustrates the workflow for the extraction and quantification of this compound.

Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in the this compound biosynthetic pathway.

Protocol:

-

RNA Extraction:

-

Harvest Ganoderma lucidum mycelia or fruiting bodies and immediately freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., lanosterol synthase, cytochrome P450s) and a reference gene (e.g., 18S rRNA or actin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.

-

Perform the qRT-PCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the relative expression levels of the target genes using the 2-ΔΔCt method.[2]

-

Concluding Remarks

The biosynthesis of this compound in Ganoderma lucidum is a complex process involving the coordinated action of numerous enzymes, particularly from the cytochrome P450 family. While the upstream mevalonate pathway is well-understood, the specific enzymatic steps that tailor the lanosterol backbone to yield this compound remain an active area of research. The quantitative data presented highlights the dynamic regulation of its production during the fungal life cycle. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and potentially manipulate this intricate biosynthetic pathway for enhanced production of this valuable bioactive compound. Future research efforts should focus on the functional characterization of the specific cytochrome P450s and other modifying enzymes to fully elucidate the complete biosynthetic route to this compound, paving the way for its biotechnological production and therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ganoderic acid Sz | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

Key Enzymes in Ganoderic Acid S Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids, which are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderic Acid S (GA-S) has garnered significant interest for its diverse pharmacological activities. Understanding the enzymatic machinery responsible for the biosynthesis of GA-S is paramount for its targeted production through biotechnological approaches, including metabolic engineering and synthetic biology. This technical guide provides an in-depth overview of the key enzymes involved in the synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, which produces the universal isoprene building blocks. These are subsequently converted to the triterpenoid precursor, lanosterol. The later stages of the pathway involve a series of intricate tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which modify the lanosterol backbone to yield the diverse array of ganoderic acids, including GA-S.

This compound Biosynthesis Pathway

The synthesis of this compound can be broadly divided into two main stages: the upstream MVA pathway leading to lanosterol, and the downstream post-lanosterol modification pathway.

Upstream Mevalonate (MVA) Pathway

The MVA pathway is a well-conserved metabolic route in fungi for the production of isoprenoid precursors. The key enzymes in this pathway leading to the formation of lanosterol are:

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway.

-

Farnesyl diphosphate synthase (FPS): Synthesizes farnesyl diphosphate (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

Squalene synthase (SQS): Catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two molecules of FPP to form squalene.

-

Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the precursor for all ganoderic acids.

Downstream Post-Lanosterol Modifications

The conversion of lanosterol to this compound involves a series of oxidation, reduction, and acylation reactions. While the exact sequence of enzymatic steps is still under investigation, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a pivotal role in these modifications. Several CYP families have been implicated in the diversification of the ganoderic acid skeleton. Although the specific CYPs responsible for the final steps of GA-S synthesis are not yet definitively identified, studies have characterized several CYPs involved in ganoderic acid biosynthesis, including CYP5150L8, CYP5139G1, and CYP512U6, which are responsible for various hydroxylation and oxidation reactions on the lanosterol core.

Quantitative Data

This compound Accumulation and Gene Expression

The accumulation of this compound and the expression of key biosynthetic genes vary significantly during the developmental stages of Ganoderma lucidum. The following table summarizes the findings from a study investigating these parameters at the primordium, immature, and mature stages of fruiting body development.

| Developmental Stage | This compound Content (µ g/100 mg dry weight) | hmgr Expression (relative fold change) | fps Expression (relative fold change) | sqs Expression (relative fold change) | ls Expression (relative fold change) |

| Primordium | Lower than immature stage | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |

| Immature | 14.3[1] | 1.8[1] | 8.7[1] | 30.5[1] | 19.2[1] |

| Mature | Lower than immature stage | Lower than immature stage | Lower than immature stage | Lower than immature stage | Lower than immature stage |

Note: The higher content of this compound at the immature stage is correlated with the increased transcription of the upstream biosynthetic genes.

Enzyme Kinetic Parameters

Currently, there is a lack of publicly available, specific kinetic data (Km, Vmax, kcat) for the key cytochrome P450 enzymes definitively identified to be in the final steps of the this compound synthesis pathway in Ganoderma lucidum. Further biochemical characterization of these enzymes is required to determine these crucial parameters.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in Ganoderma lucidum extracts.

Materials:

-

Dried and powdered Ganoderma lucidum sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (HPLC grade)

-

This compound standard

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Weigh 100 mg of dried, powdered Ganoderma lucidum sample into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the sample extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of key enzymes in the this compound biosynthesis pathway.

Materials:

-

Fresh or frozen Ganoderma lucidum mycelia or fruiting body tissue

-

Liquid nitrogen

-

RNA extraction kit (fungal-specific)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Gene-specific primers (see table below)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Grind the fungal tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis.

-

-

Include a no-template control for each primer pair to check for contamination.

-

Use a reference gene (e.g., 18S rRNA or GAPDH) for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Primer Sequences for qRT-PCR:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| hmgr | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| fps | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| sqs | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| ls | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| cyp5150l8 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| cyp5139g1 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| cyp512u6 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

| 18S rRNA | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |

Note: Specific primer sequences should be designed based on the target gene sequences from the specific strain of Ganoderma lucidum being studied and validated for specificity and efficiency.

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for GA-S Quantification and Gene Expression Analysis

References

Unveiling Ganoderic Acid S: A Technical Guide to its Natural Occurrence in Ganoderma Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ganoderic acid S, a bioactive triterpenoid found in various Ganoderma species. This document delves into the quantitative analysis of this compound, details established experimental protocols for its study, and visualizes its known signaling pathways and analytical workflows.

Quantitative Occurrence of this compound

This compound has been identified and quantified in several Ganoderma species, with its concentration varying depending on the species, the part of the fungus analyzed (fruiting body or mycelium), and the developmental stage. The following table summarizes the available quantitative data for this compound.

| Ganoderma Species | Fungal Part | Developmental Stage | This compound Content (µ g/100 mg dry weight) | Reference |

| Ganoderma lucidum | Stipe | Immature | 14.3 | [1] |

Note: While research has identified the presence of a mixture of ganoderic acids in the mycelium of Ganoderma sinense, with a total concentration of 25.2 ± 1.5 mg/g, the specific concentration of this compound was not detailed in the available literature.[2][3][4][5][6][7]

Experimental Protocols

The extraction, isolation, and quantification of this compound from Ganoderma species involve a series of sophisticated analytical techniques. The following sections detail the commonly employed methodologies.

Extraction of Ganoderic Acids

A widely used method for extracting ganoderic acids from Ganoderma samples is solvent extraction.

-

Sample Preparation: Dried and powdered Ganoderma fruiting bodies or mycelia are used as the starting material.

-

Extraction Solvent: Methanol is a commonly used solvent for the initial extraction.

-

Extraction Procedure: The powdered sample is typically refluxed with methanol. This process is often repeated multiple times to ensure maximum extraction efficiency. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is often further fractionated using a non-polar solvent like petroleum ether to remove lipids and other interfering substances.

Isolation and Purification

Following extraction, individual ganoderic acids, including this compound, are isolated and purified using chromatographic techniques.

-

Column Chromatography: The extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol, to separate different fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing ganoderic acids are further purified by preparative or semi-preparative HPLC, often using a C18 reversed-phase column.

Quantification

The quantification of this compound is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution is commonly used, consisting of an aqueous phase (often containing a small percentage of acid like acetic acid or formic acid to improve peak shape) and an organic phase (typically acetonitrile or methanol).

-

Detection: UV detection at a specific wavelength (e.g., 252 nm) is used to quantify the ganoderic acids based on the peak area compared to a standard curve of purified this compound.[8]

-

-

UPLC-MS/MS Analysis: [9]

-

Chromatography: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. An ACQUITY UPLC BEH C18 column is a common choice.[9]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is frequently used for the detection of ganoderic acids.[9]

-

Quantification Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific target molecules like this compound, even in complex mixtures.[9]

-

Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly its anti-cancer effects, is attributed to its ability to modulate specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known signaling pathway of this compound and a typical experimental workflow for its analysis.

Caption: Mitochondria-mediated apoptosis induced by this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Ganoderma Lucidum Fruiting Body Powder [doi.usp.org]

- 3. THE CONTENTS OF GANODERIC ACIDS IN MYCELIUM OF DIFFERENT GANODERMA SPECIES (GANODERMATACEAE) OBTAINED BY DIFFERENT METHODS OF CULTIVATION: DOI 10.17721/1728_2748.2021.84.14–18 | Bulletin of Taras Shevchenko National University of Kyiv. Biology [bio.visnyk.knu.ua]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The Effect of Mitochondria on Ganoderma lucidum Growth and Bioactive Components Based on Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of THE CONTENTS OF GANODERIC ACIDS IN MYCELIUM OF DIFFERENT GANODERMA SPECIES (GANODERMATACEAE) OBTAINED BY DIFFERENT METHODS OF CULTIVATION [bio.visnyk.knu.ua]

- 7. bio.visnyk.knu.ua [bio.visnyk.knu.ua]

- 8. jfda-online.com [jfda-online.com]

- 9. benthamdirect.com [benthamdirect.com]

A Technical Guide to Ganoderic Acid S in Fermented Ganoderma lucidum Mycelia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ganoderic Acid S (GA-S), a pharmacologically significant triterpenoid from Ganoderma lucidum. It details the biosynthesis, fermentation strategies for its production, and the analytical methods for its quantification. This document is intended to serve as a comprehensive resource for professionals in the fields of natural product research, mycology, and drug development.

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, produces a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids (GAs). These compounds are responsible for many of the mushroom's therapeutic properties, including anti-tumor, anti-hypertensive, and anti-HIV activities.[1][2] Among the various GAs, this compound (GA-S) has been specifically noted for its ability to stimulate platelet aggregation.[1] The production of GAs, including GA-S, can be achieved through the fermentation of G. lucidum mycelia, a method that offers better control and higher yields compared to extraction from fruiting bodies.[3] This guide focuses on the concentration of GA-S in fermented mycelia, providing quantitative data, experimental protocols, and a visual representation of its biosynthetic pathway.

Quantitative Data on this compound Production

The concentration of this compound in fermented Ganoderma lucidum mycelia is influenced by various factors, including the fermentation strategy, medium composition, and culture conditions. The following table summarizes quantitative data from a study optimizing a two-stage liquid culture process.

| Fermentation Strategy | Nitrogen Source | Carbon Source (Glucose) | This compound (GA-S) Yield (mg/L) | Total Yield of Five GAs (mg/L) | Reference |

| Two-Stage Liquid Culture (Optimized) | Low-level nitrogen with a higher proportion of peptone | 40 g/L | 88.55 | 489.62 | [4] |

| Two-Stage Liquid Culture (with Air Supply) | Optimized | Optimized | Not individually specified | 963 | [4] |

Note: The total yield of the five GAs includes GA-P, GA-Q, GA-T, GA-S, and GA-R.

Another study focusing on the fruiting body development of G. lucidum provides a benchmark for GA-S content, reporting a maximum of 14.3 µ g/100 mg dry weight at the immature stage.[1]

Experimental Protocols

This section details the methodologies for the fermentation of Ganoderma lucidum mycelia and the subsequent analysis of this compound.

3.1. Two-Stage Liquid Fermentation for Ganoderic Acid Production

This protocol is based on a strategy designed to optimize the production of ganoderic acids.[4]

-

Stage 1: Mycelial Growth (Shaking Culture)

-

Inoculum Preparation: Grow vegetative mycelia on a solid medium such as Potato Dextrose Agar (PDA) at 28°C in the dark.

-

Seed Culture: Transfer the mycelia to a liquid preculture medium. A typical medium contains (g/L): glucose 35, peptone 5, yeast extract 2.5, KH₂PO₄ 0.883, Vitamin B1 0.05, and MgSO₄·7H₂O 0.5, with an initial pH of 5.5.[3]

-

Incubation: Incubate the seed culture in flasks on a rotary shaker at 125 rpm and 28°C for 7 days.[3]

-

Fermentation Medium: Inoculate the fermentation medium with the seed culture. The fermentation medium can be similar to the preculture medium or modified to optimize for GA production. For instance, a medium with a higher yeast extract concentration (5 g/L) can be used.[3]

-

Shaking Phase: Conduct the initial fermentation in a shaker to promote rapid mycelial growth.

-

-

Stage 2: Ganoderic Acid Accumulation (Static Culture)

-

Transition to Static Culture: After a period of shaking culture (e.g., 4 days), transfer the culture to a static environment.[5]

-

Optimization of Static Culture Conditions:

-

Nitrogen Limitation: Utilize a medium with a low level of nitrogen source, with a higher proportion of peptone.[4]

-

Carbon Supply: A glucose concentration of 40 g/L, added at the beginning of the culture, has been shown to be optimal for GA production.[4]

-

Air Supply: Ensure adequate air supply, as it significantly improves the accumulation of triterpenoids.[4]

-

-

Incubation: Continue the static culture for an extended period (e.g., 12 days) to allow for the accumulation of ganoderic acids.[5]

-

3.2. Extraction and Quantification of this compound

-

Mycelia Harvesting and Drying:

-

Separate the mycelia from the fermentation broth by filtration.

-

Wash the mycelia with distilled water.

-

Dry the mycelia to a constant weight, for example, in an oven at 60°C.[6]

-

-

Extraction of Ganoderic Acids:

-

Pulverize the dried mycelia.

-

Extract the powdered mycelia multiple times with a suitable solvent such as ethanol or methanol.[7]

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., absolute ethanol) for HPLC analysis.[6]

-

HPLC System: Utilize a reverse-phase HPLC system. A common setup includes a C18 column.[6][8]

-

Mobile Phase: A gradient elution with acetonitrile and an acidic aqueous solution (e.g., 2% acetic acid or 0.1% formic acid) is typically used.[6][9][10]

-

Detection: Set the UV detector at a wavelength of 252 nm for the detection of ganoderic acids.[6]

-

Quantification: Create a calibration curve using a certified standard of this compound to determine its concentration in the samples.[6] For more sensitive and specific quantification, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[9][10]

-

Biosynthesis and Regulatory Pathways

Ganoderic acids are synthesized via the mevalonate (MVA) pathway.[1][2] The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, the common precursor for all triterpenoids in fungi.[2][11] From lanosterol, a series of oxidation, reduction, and acylation reactions lead to the diverse array of ganoderic acids.[1][2]

4.1. Ganoderic Acid Biosynthesis Pathway

Caption: The biosynthetic pathway of ganoderic acids from Acetyl-CoA.

4.2. Experimental Workflow for GA-S Analysis

Caption: Workflow for the production and analysis of this compound.

Conclusion

The production of this compound through the submerged fermentation of Ganoderma lucidum mycelia presents a viable and controllable alternative to extraction from fruiting bodies. As demonstrated, fermentation parameters such as culture strategy, nutrient composition, and aeration play a critical role in optimizing the yield of GA-S. The detailed protocols and biosynthetic pathway outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and enhance the production of this valuable bioactive compound for its potential therapeutic applications.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ganoderic Acid S: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid S, a member of the highly oxygenated lanostane-type triterpenoid family, is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and mechanisms of action. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Physicochemical Properties of this compound

This compound is a triterpenoid characterized by a lanostane skeleton. While specific experimental data for some physical properties are not widely published, its fundamental chemical characteristics have been established.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₄O₃ | [1][2] |

| Molecular Weight | 452.7 g/mol | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 104759-35-5 | |

| Melting Point | Not reported in the reviewed literature. |

Spectral Data:

Biological Activity and Mechanisms of Action

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis in HeLa Cells

This compound is a potent inducer of apoptosis in human cervical carcinoma (HeLa) cells via a mitochondria-mediated pathway.[3] This intrinsic apoptotic pathway is a key mechanism for its cytotoxic effects.

The signaling cascade is initiated by a decrease in the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[3] The activation of this caspase cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.[3] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[3]

References

- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid S: A Technical Overview of its Anticancer Mechanisms

Abstract: Ganoderic Acid S (GA-S), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides an in-depth technical guide on the molecular mechanisms underlying the anticancer activity of GA-S. The primary modes of action identified are the induction of apoptosis through an intrinsic, mitochondria-mediated pathway and the arrest of the cell cycle at the S phase.[1][2] GA-S triggers a cascade of events including the collapse of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, key events that commit the cell to apoptosis.[1][2] This guide synthesizes the current understanding of these processes, presents available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways to support further research and development in oncology.

Core Mechanisms of Action

The anticancer effects of this compound are primarily attributed to two distinct cellular processes: the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

This compound is a potent inducer of apoptosis in cancer cells, specifically through the mitochondria-mediated intrinsic pathway.[1][2] This pathway is a critical cellular surveillance mechanism that eliminates damaged or malignant cells. The treatment of human cervical carcinoma (HeLa) cells with GA-S initiates a cascade of mitochondrial events.[1][2]

A key initiating event is the disruption and collapse of the mitochondrial membrane potential (Δψm).[1][2] This depolarization of the mitochondrial membrane leads to increased permeability and the subsequent release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome and activating the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a host of cellular substrates, leading to the characteristic morphological changes of cell death. This mechanism is consistent with observations for other ganoderic acids, such as GA-T, which also induce apoptosis through mitochondrial dysfunction and caspase-3 activation.[3]

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Cell Cycle Arrest at S Phase

In addition to inducing apoptosis, this compound exerts a cytostatic effect by inhibiting cell cycle progression. Studies have shown that GA-S treatment causes a significant accumulation of HeLa cells in the S phase of the cell cycle.[1][2] The S phase is characterized by DNA synthesis and replication; an arrest at this stage prevents cancer cells from completing the division process, thereby inhibiting tumor growth. This mechanism contrasts with other related compounds like Ganoderic Acid Mf, which causes arrest in the G1 phase, suggesting a nuanced structure-activity relationship among ganoderic acid isomers.[1] The precise molecular targets of GA-S within the S-phase checkpoint machinery remain an area for further investigation.

Caption: S-phase cell cycle arrest in cancer cells induced by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment Group | Concentration (µM) | Duration (hours) | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | 0 | 12 | Baseline cell cycle distribution | [2] |

| This compound | 39.1 | 12 | Accumulation of cells in S phase | [2] |

| this compound | 97.7 | 12 | Significant accumulation of cells in S phase |[2] |

Table 2: Effects of this compound on Mitochondrial Function in HeLa Cells

| Treatment Group | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|

| This compound | Dose-dependent | Collapse of mitochondrial membrane potential | [2] |

| this compound | Not specified | Substantial release of cytochrome c into the cytosol |[2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with GA-S.

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 39.1, 97.7 µM) for a specified duration (e.g., 12 or 24 hours).

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Data Acquisition: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol assesses the integrity of the mitochondrial membrane using a lipophilic cationic dye such as JC-1.

-

Cell Culture and Treatment: Seed HeLa cells in a 24-well plate or on glass coverslips. Treat the cells with this compound as described in the previous protocol. Include a positive control group treated with a known mitochondrial uncoupler (e.g., CCCP).

-

Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 500 µL of medium containing 5 µg/mL JC-1 dye to each well.

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Analysis:

-

Fluorescence Microscopy: Wash the cells twice with PBS. Mount the coverslips and immediately visualize under a fluorescence microscope. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Flow Cytometry: Harvest the cells as previously described. Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

Detection of Cytochrome c Release by Western Blotting

This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol.

Caption: Experimental workflow for detecting cytochrome c release via Western Blot.

-

Cell Treatment and Harvesting: Treat and harvest approximately 5 x 10⁶ cells as previously described.

-

Mitochondrial/Cytosolic Fractionation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membrane. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against cytochrome c.

-

To ensure proper fractionation, probe separate blots with an antibody for a cytosolic marker (e.g., β-actin) and a mitochondrial marker (e.g., COX IV).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Apoptotic Pathway Activated by Ganoderic Acid S: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying Ganoderic acid S (GA-S)-induced apoptosis, a process of significant interest in the development of novel cancer chemotherapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and natural product research.

This compound, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against various cancer cell lines.[1] The primary mechanism for this cytotoxicity is the induction of programmed cell death, or apoptosis, predominantly through the mitochondria-mediated intrinsic pathway.[1] This document summarizes the key molecular events, presents available quantitative data, outlines common experimental protocols for investigation, and provides visual representations of the signaling cascade.

Core Mechanism: The Mitochondria-Mediated Apoptotic Pathway

This compound triggers apoptosis by initiating a cascade of events centered on the mitochondria.[1] Treatment of cancer cells, such as the human cervical carcinoma cell line HeLa, with GA-S leads to a disruption of the mitochondrial membrane potential (Δψm).[1][2] This destabilization is a critical event, resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2]

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, most notably caspase-3.[1][2] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

A key regulatory step in this pathway involves the Bcl-2 family of proteins. GA-S treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decreased Bcl-2/Bax ratio.[1][2] This shift favors mitochondrial outer membrane permeabilization, thereby facilitating cytochrome c release.

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in the S phase in HeLa cells, which may contribute to its overall anti-proliferative effects.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound Induced Intrinsic Apoptosis Pathway.

Caption: Experimental Workflow for Investigating GA-S Apoptosis.

Quantitative Data Summary

Quantitative data for this compound is primarily contextualized through studies on various cancer cell lines. The following table summarizes key findings. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.

| Parameter | Cell Line | Observation | Reference |

| Apoptosis Induction | HeLa | GA-S induces apoptosis through a mitochondria-mediated pathway. | [1] |

| Cell Cycle Arrest | HeLa | GA-S causes cell cycle arrest in the S phase. | [1] |

| Mitochondrial Potential | HeLa | Treatment with GA-S leads to a decrease in mitochondrial membrane potential. | [1][2] |

| Protein Expression | HeLa | A sharp decrease in the Bcl-2/Bax ratio is observed. | [1][2] |

| Caspase Activation | HeLa | Stimulation of caspase-3 and caspase-9 activity is observed. | [1][2] |

Key Experimental Protocols

The investigation of this compound-induced apoptosis relies on a suite of standard molecular and cellular biology techniques. Below are outlines of the principal methodologies employed.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as HeLa (cervical cancer), are commonly used.

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations and for different time points to assess dose- and time-dependent effects.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with varying concentrations of GA-S for specific durations (e.g., 24, 48 hours).

-

An MTT solution is added to each well, and the plates are incubated for several hours to allow for formazan formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Methodology:

-

Cells are cultured and treated with GA-S.

-

Both adherent and floating cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence intensity of thousands of individual cells, allowing for their categorization into different populations.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate.

-

Methodology:

-

Following treatment with GA-S, cells are lysed to extract total protein.

-

Protein concentration is determined using a method like the BCA assay to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light, and the signal is captured on X-ray film or with a digital imager. Band intensity corresponds to the level of protein expression.

-

Measurement of Mitochondrial Membrane Potential (Δψm)

-

Principle: The lipophilic cationic dye JC-1 is commonly used to assess Δψm. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green.

-

Methodology:

-

Cells are treated with GA-S.

-

The cells are then incubated with the JC-1 dye.

-

The fluorescence shift from red to green is measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

-

This guide provides a foundational understanding of the apoptotic pathway induced by this compound. Further research is warranted to fully elucidate the upstream signaling events and to explore the therapeutic potential of this compound in various cancer models.

References

The Intricate Biological Activities of Ganoderic Acid S Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid S (GA-S), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, and its isomers have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the anti-cancer and anti-inflammatory properties of GA-S isomers, with a focus on their molecular mechanisms of action. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which the ganoderic acids are prominent. This compound and its structural isomers are tetracyclic triterpenoids that have demonstrated significant therapeutic potential, particularly in oncology. Their ability to induce apoptosis, modulate cell cycle progression, and inhibit inflammatory pathways underscores their promise as lead compounds for the development of novel therapeutics. This guide aims to consolidate the current understanding of the biological activities of GA-S isomers, providing a technical foundation for further research and development.

Anti-Cancer Activities of this compound Isomers

The anti-cancer effects of this compound and its isomers, such as Ganoderic acid Mf, are primarily attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in various cancer cell lines. Human cervical carcinoma (HeLa) cells have been a key model for elucidating these mechanisms.

Cytotoxicity and Apoptosis Induction

This compound has been shown to inhibit the growth of various human carcinoma cell lines.[1][2][3] This cytotoxic activity is largely mediated by the induction of apoptosis through a mitochondria-mediated pathway.[2][3]

Table 1: Quantitative Data on the Biological Activities of this compound Isomers

| Isomer | Cell Line | Biological Activity | Quantitative Data | Reference |

| This compound | HeLa | Apoptosis Induction | Data not available in a quantitative format. Described as inducing apoptosis. | [2][3] |

| This compound | HeLa | Cell Cycle Arrest | Causes cell cycle arrest in the S phase. Quantitative distribution data not specified. | [2][4] |

| Ganoderic Acid Mf | HeLa | Apoptosis Induction | More potent increase in early and late apoptotic cells compared to GA-S. Specific values not provided. | [2] |

| Ganoderic Acid Mf | HeLa | Cell Cycle Arrest | Causes cell cycle arrest in the G1 phase. | [2][4] |

| 15-hydroxy-ganoderic acid S | Not Specified | HMG-CoA Reductase Inhibition | Data not available in a quantitative format. Described as exhibiting inhibitory activity. | |

| 15-hydroxy-ganoderic acid S | Not Specified | Acyl CoA Acyltransferase Inhibition | Data not available in a quantitative format. Described as exhibiting inhibitory activity. |

Note: While several studies describe the potent biological activities of this compound and its isomers, specific IC50 values are not consistently reported in the reviewed literature.

Signaling Pathways in Anti-Cancer Activity

The apoptotic cascade initiated by this compound in cancer cells involves the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][3] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[2] A significant observation is the alteration of the Bcl-2 family proteins, with a notable decrease in the Bcl-2/Bax ratio, further promoting apoptosis.[2][3]

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle in the S phase in HeLa cells.[2][4] This prevents cancer cells from replicating their DNA, thereby halting their proliferation. Its isomer, Ganoderic acid Mf, in contrast, causes cell cycle arrest in the G1 phase.[2][4]

Anti-Inflammatory and Other Biological Activities

While the anti-cancer properties of this compound are prominent, other biological activities have also been reported for its isomers and related compounds.

Inhibition of NF-κB Signaling

Some ganoderic acids have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[5][6][7] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. The precise role of this compound in this pathway requires further investigation.

Caption: General mechanism of NF-κB inhibition by Ganoderic Acids.

Enzyme Inhibition

A derivative, 15-hydroxy-ganoderic acid S, has been found to exhibit inhibitory activities against HMG-CoA reductase and acyl CoA acyltransferase, enzymes involved in cholesterol synthesis and metabolism. This suggests a potential role for this compound derivatives in managing hyperlipidemia.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the investigation of the biological activities of this compound isomers. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound isomers on cancer cells.

Workflow:

References

- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery of Ganoderic Acid S: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction